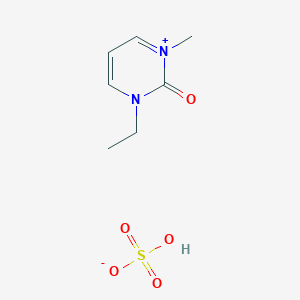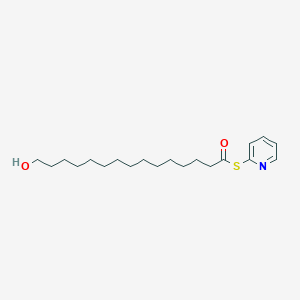![molecular formula C8H6O2 B14642934 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione CAS No. 54251-47-7](/img/structure/B14642934.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-3,7-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure, which includes two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione can be synthesized through a series of reactions. One common method involves a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine . Another method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for bromination and triethylamine for dehydrobromination . The compound can also undergo thermal rearrangement at high temperatures (e.g., 500°C) to form different products .
Major Products Formed
One notable product formed from the thermal rearrangement of this compound is 5-hydroxyacenaphthenone . Other products depend on the specific reactions and conditions applied.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione involves its ability to undergo various chemical transformations. For example, the Diels-Alder reaction with butadiene forms a bicyclic structure, which can then be modified through bromination and dehydrobromination . The compound’s reactivity is influenced by its strained bicyclic structure, which makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are similar in structure but differ in the position and type of substituents.
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene: This compound undergoes thermal rearrangement to form different products and has applications as an electron acceptor.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione is unique due to its specific bicyclic structure and the variety of reactions it can undergo. Its ability to form different products through thermal rearrangement and its applications in various fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
54251-47-7 |
|---|---|
Molekularformel |
C8H6O2 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H |
InChI-Schlüssel |
ZWSJOIUWKUSEAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C1C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


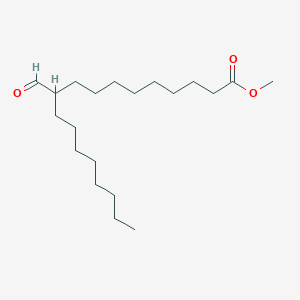

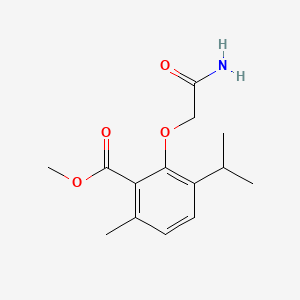
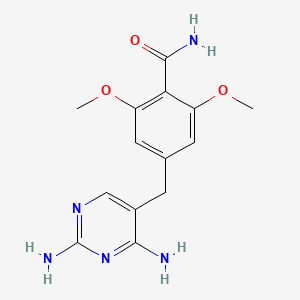


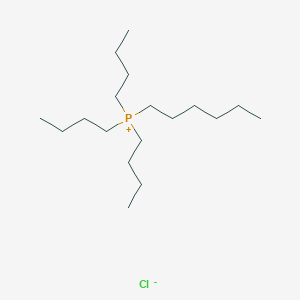
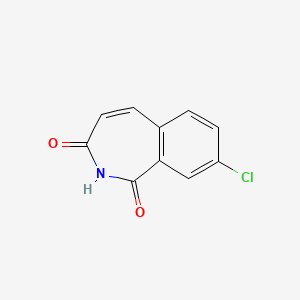
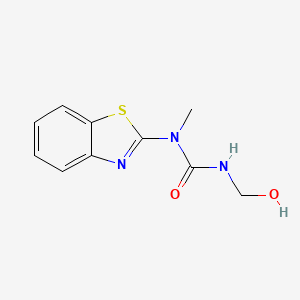
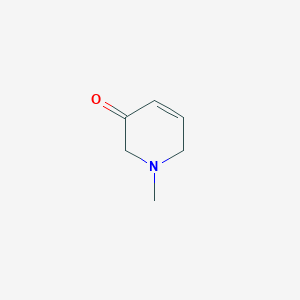
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
